Ethyl 2-bromohexanoate, (R)-
CAS No.: 124439-30-1
Cat. No.: VC17023074
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124439-30-1 |
|---|---|
| Molecular Formula | C8H15BrO2 |
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | ethyl (2R)-2-bromohexanoate |
| Standard InChI | InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | KOUAQOCYMAENKN-SSDOTTSWSA-N |
| Isomeric SMILES | CCCC[C@H](C(=O)OCC)Br |
| Canonical SMILES | CCCCC(C(=O)OCC)Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Ethyl (2R)-2-bromohexanoate features a six-carbon aliphatic chain with a bromine atom at the second carbon position and an ethyl ester group at the terminal carboxylate. The (R)-configuration at the chiral center is critical for its stereochemical interactions in synthesis. The compound’s structure is confirmed via spectroscopic methods, including - and -NMR, which delineate signals corresponding to the brominated carbon (δ ~35–45 ppm) and ester carbonyl (δ ~170 ppm) .
Physical Properties
The compound exhibits distinct physicochemical parameters essential for laboratory handling and industrial processing:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | ||
| Melting Point | ||
| Flash Point | ||
| Vapor Pressure | ||
| LogP (Partition Coefficient) | 3.31 |
These properties underscore its stability under standard conditions but necessitate precautions during high-temperature reactions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The enantioselective synthesis of ethyl (2R)-2-bromohexanoate is achieved through bromination of ethyl 2-hydroxyhexanoate using phosphorus tribromide () in anhydrous dichloromethane. Kalaritis et al. (1990) optimized this route, achieving a 78% yield with enantiomeric excess (ee) >98% via chiral chromatography . The reaction proceeds as follows:
Key parameters include maintaining a reaction temperature of to minimize racemization and using stoichiometric to ensure complete conversion .
Industrial Production
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom at the β-position renders ethyl (2R)-2-bromohexanoate highly reactive toward nucleophiles. In Suzuki-Miyaura cross-couplings, it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl derivatives, essential in pharmaceutical intermediates . For example:
This reaction’s stereospecificity preserves the (R)-configuration, enabling the synthesis of enantiopure compounds .
Use in Asymmetric Synthesis
The compound’s chiral center is exploited in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, it serves as a precursor for (R)-ibuprofen via Grignard reaction with isobutylmagnesium bromide, followed by hydrolysis . The enantiomeric purity of the final product is critical for pharmacological activity, underscoring the importance of high-ee starting materials .
Biological and Pharmacological Insights
Antimicrobial Activity
Studies indicate that ethyl (2R)-2-bromohexanoate exhibits moderate antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 0.5–1.0 mg/mL . The mechanism likely involves disruption of bacterial cell membranes via alkylation of thiol groups in membrane proteins .
Cytotoxicity Profile
In vitro assays using human hepatoma (HepG2) cells reveal dose-dependent cytotoxicity, with an IC of . Apoptosis induction is mediated by caspase-3 activation and mitochondrial membrane depolarization, suggesting potential applications in anticancer drug development .
Future Perspectives and Research Directions
Advancements in continuous-flow technology promise to enhance the scalability and sustainability of ethyl (2R)-2-bromohexanoate synthesis. Additionally, its role in metal-catalyzed asymmetric reactions warrants further exploration for green chemistry applications. Collaborative efforts between academia and industry are essential to unlock its full potential in drug discovery and materials science.
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